METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE chemical properties
METHYL ALPHA-D-GALACTOPYRANOSIDE MONOHYDRATE chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl α-D-Galactopyranoside Monohydrate
This guide provides a comprehensive technical overview of Methyl α-D-galactopyranoside monohydrate, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical properties with practical, field-proven insights into its application, reactivity, and characterization. The structure is designed to logically flow from fundamental principles to complex applications, empowering the reader with both theoretical knowledge and actionable experimental context.
Core Physicochemical & Structural Properties
Methyl α-D-galactopyranoside monohydrate is a carbohydrate derivative widely utilized in glycobiology and synthetic chemistry. Its defined stereochemistry and stability make it an invaluable tool. Unlike its parent monosaccharide, D-galactose, the anomeric hydroxyl group is replaced by a methoxy group, forming a glycoside. This structural change "locks" the molecule in its pyranose ring form, preventing mutarotation and rendering it stable to basic and neutral conditions.[1][2] This stability is a cornerstone of its utility, allowing for selective chemical manipulation of the other hydroxyl groups.
Structural Analysis & Conformation
The compound exists as a white, odorless crystalline powder.[3] X-ray crystallography has confirmed that the galactopyranose ring adopts the stable chair conformation (⁴C₁).[4] The primary hydroxyl group at the C6 position is found in a gauche-trans (gt) arrangement, a common conformation for galactosides.[4] The monohydrate form indicates the presence of one molecule of water per molecule of the glycoside within the crystal lattice, which participates in the hydrogen-bonding network.[4]
Caption: Fig 1: Chair conformation of Methyl α-D-Galactopyranoside.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source(s) |
| Synonyms | Methyl α-D-galactoside; 1-O-Methyl-α-D-galactopyranoside | [3] |
| CAS Number | 34004-14-3 (Monohydrate); 3396-99-4 (Anhydrous) | |
| Molecular Formula | C₇H₁₄O₆·H₂O | [4] |
| Molecular Weight | 212.19 g/mol (Monohydrate); 194.18 g/mol (Anhydrous) | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 106-110 °C (dependent on measurement method) | [4] |
| Optical Rotation | [α]20/D = +173° to +183° (c=1 in H₂O) | |
| Stability | Hygroscopic; stable under normal conditions |
Solubility Profile
Solubility is a critical parameter for any application, from reaction chemistry to biological assays. The high number of hydroxyl groups makes the molecule polar.
| Solvent | Solubility | Notes | Source(s) |
| Water | Soluble (approx. 50 mg/mL) | Forms clear, colorless solutions. | [5] |
| Methanol | Soluble | Often used in synthetic reactions. | [5] |
| Ethanol | Soluble in hot ethanol | Solubility decreases in cold ethanol. | [3] |
| Non-polar Solvents | Insoluble | e.g., Hexane, Toluene | - |
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for ensuring compound identity and purity. A multi-technique approach is standard practice.
Caption: Fig 2: Standard workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of carbohydrates.
-
¹H NMR: The proton spectrum provides key information. The anomeric proton (H1) is particularly diagnostic, appearing as a doublet around 4.8 ppm with a small coupling constant (~3-4 Hz), which is characteristic of the axial-equatorial relationship with H2 in α-glycosides. The methoxy group (-OCH₃) appears as a sharp singlet around 3.4 ppm. The remaining ring protons (H2-H6) resonate in the complex region of 3.6-4.0 ppm.[6]
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The anomeric carbon (C1) is the most downfield of the ring carbons, typically resonating around 100 ppm. The methoxy carbon appears around 55 ppm, while the other ring carbons (C2-C6) are found between 60-80 ppm.[6][7]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
FTIR: The IR spectrum is dominated by a broad, strong absorption band in the 3000-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups and the water of hydration. C-H stretching is observed around 2800-3000 cm⁻¹, and the C-O stretching vibrations create a complex fingerprint region between 1000-1200 cm⁻¹.
-
MS: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will typically show a sodiated adduct [M+Na]⁺ for the anhydrous molecule, where M = 194.18.
Chemical Reactivity: A Synthetic Building Block
The true utility of Methyl α-D-galactopyranoside lies in its predictable reactivity, which stems from the differing steric and electronic environments of its four hydroxyl groups.
-
Anomeric Stability: The methyl glycosidic bond is stable to all but strong acidic conditions.[1] This allows chemists to perform a wide range of reactions on the -OH groups without fear of ring-opening or anomerization.
-
Hydroxyl Group Reactivity: The primary hydroxyl group at C6 is the most nucleophilic and least sterically hindered, making it the primary site for reactions like acylation, silylation, and tosylation under controlled conditions.[8] The secondary hydroxyl at C2 is generally the next most reactive. This predictable regioselectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates, where this molecule can serve as a key glycosyl acceptor.[8][9] It has been used as a precursor for synthesizing specifically deoxygenated or sulphated galactose derivatives.[9][10]
Key Applications in Scientific Research
Probing Enzyme Activity: α-Galactosidase Inhibition
Methyl α-D-galactopyranoside is a structural mimic of the terminal α-galactosyl residues found in many biological glycans. This makes it an excellent tool for studying enzymes that process these structures, such as α-galactosidases. It acts as a competitive inhibitor for many α-galactosidases, with reported Kᵢ values in the millimolar range.[11] This inhibitory action is foundational to its use in validating enzyme function and in screening for more potent inhibitors in drug discovery programs.
Exemplary Protocol: α-Galactosidase Inhibition Assay
This protocol describes a robust, self-validating method for determining the inhibitory potential of a test compound against α-galactosidase, using Methyl α-D-galactopyranoside as a positive control inhibitor. The use of a chromogenic substrate, p-nitrophenyl-α-D-galactopyranoside (pNPGal), allows for simple colorimetric readout.[12]
Principle: α-Galactosidase cleaves pNPGal to release galactose and p-nitrophenol. At a basic pH, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring absorbance at 405-410 nm. An effective inhibitor will reduce the amount of p-nitrophenol produced.
Materials:
-
α-Galactosidase enzyme solution
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)[12]
-
Substrate: p-Nitrophenyl-α-D-galactopyranoside (pNPGal) solution (e.g., 2 mM in Assay Buffer)[12]
-
Positive Control Inhibitor: Methyl α-D-galactopyranoside monohydrate solution (e.g., 100 mM stock in Assay Buffer)
-
Test Compound (TC) solution
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)[12]
-
96-well microplate and plate reader
Workflow:
Caption: Fig 3: Experimental workflow for an α-galactosidase inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of the appropriate solutions to designated wells:
-
Blanks: 50 µL Assay Buffer.
-
100% Activity Control: 50 µL Assay Buffer.
-
Positive Control: 50 µL of a serial dilution of Methyl α-D-galactopyranoside.
-
Test Wells: 50 µL of a serial dilution of the Test Compound.
-
-
Enzyme Addition: Add 50 µL of the α-galactosidase solution to all wells except the blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This step allows any inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the pNPGal substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 50°C) for a fixed time (e.g., 15 minutes).[12]
-
Reaction Quenching: Add 100 µL of Stop Solution to all wells. The solution in active wells will turn yellow.
-
Data Acquisition: Read the absorbance of each well at 410 nm using a microplate reader.
-
Analysis: After subtracting the blank reading, calculate the percent inhibition for each well using the formula: % Inhibition = (1 - (Abs_test / Abs_100%_Activity)) * 100. Plot the % inhibition versus concentration to determine the IC₅₀ value.
This self-validating system includes a positive control (known inhibitor) to ensure the assay is performing correctly and a 100% activity control to define the dynamic range of the experiment.
Safety, Handling, and Storage
As a laboratory chemical, standard safety protocols should be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust by handling in a well-ventilated area.[5]
-
Storage: The compound is hygroscopic (absorbs moisture from the air). [ ] It should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.
-
Safety: It is not classified as hazardous under standard regulations but should be handled with care. In case of contact, wash the affected area with plenty of water.[5]
Conclusion
Methyl α-D-galactopyranoside monohydrate is more than a simple carbohydrate; it is a precision tool for scientific inquiry. Its locked anomeric configuration provides a stable scaffold, while its specific stereochemistry makes it an ideal probe for enzymatic studies. The predictable reactivity of its hydroxyl groups further extends its utility as a versatile building block in synthetic chemistry. A thorough understanding of its properties—from its solid-state crystal structure to its behavior in a biochemical assay—is paramount for leveraging its full potential in research and development.
References
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Gatehouse, B. M., & Poppleton, B. J. (1971). Crystal structure of methyl α-D-galactopyranoside monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(5), 871-876. ([Link])
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Pozsgay, V., et al. (1994). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. Carbohydrate Research, 251, 213-32. ([Link])
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Kuttel, M. M., et al. (2023). Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. ResearchGate. ([Link])
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Hossain, M. K., et al. (2022). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(21), 7575. ([Link])
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Usov, A. I., et al. (1997). Novel Synthesis of monosulphated methyl α-D-galactopyranosides. Russian Chemical Bulletin, 46, 1137–1142. ([Link])
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St-Gelais, M., et al. (2021). Methyl α-D-Galactopyranosyl-(1→3)-β-D-galactopyranoside and Methyl β-D-Galactopyranosyl-(1→3)-β-D-galactopyranoside: Conformational Analysis of Two Biologically-Important O-Glycosidic Linkages. OSTI.GOV. ([Link])
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Chemistry Steps. (n.d.). Glycosides. Educational Resource. ([Link])
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MDPI. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 26(16), 4995. ([Link])
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ResearchGate. (2019). Reactions of Unprotected Carbohydrates at the Anomeric Carbon. Account. ([Link])
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ResearchGate. (1997). 'H NMR chemical shifts" of methyl glycosides 1-9. Table. ([Link])
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Kawsar, S. M. A., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme. Scientific Reports, 12, 18768. ([Link])
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National Center for Biotechnology Information. (n.d.). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PMC. ([Link])
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SpectraBase. (n.d.). METHYL alpha-D-GALACTOPYRANOSIDE. Database Entry. ([Link])
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de Rezende, S. T., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Journal of Microbiology, 34(1). ([Link])
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Crich, D. (2010). Synthesis and Glycosidation of Anomeric Halides. Accounts of Chemical Research, 43(8), 1145–1155. ([Link])
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Human Metabolome Database. (2021). Showing metabocard for Methyl alpha-D-galactopyranoside (HMDB0246173). Database Entry. ([Link])
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ChemBK. (2024). Methylα-D-galactopyranoside. Database Entry. ([Link])
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NIST. (n.d.). α-D-Galactopyranoside, methyl. Chemistry WebBook. ([Link])
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